molecular formula C15H9F4N5O B2583193 (4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone CAS No. 861211-62-3

(4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone

Cat. No.: B2583193
CAS No.: 861211-62-3
M. Wt: 351.265
InChI Key: FIOKXQIQSZRDEJ-UHFFFAOYSA-N
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Description

“(4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone” is a chemical compound . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound was analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were analyzed. The results revealed that the synthesized compounds have promising neuroprotective and anti-inflammatory properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular weight, and other related properties .

Scientific Research Applications

Fluorescent Chemosensors

Compounds based on fluorophoric platforms, such as 4-methyl-2,6-diformylphenol (DFP), have been developed for the detection of various analytes, including metal ions, anions, and neutral molecules. High selectivity and sensitivity documented for DFP-based chemosensors indicate the potential for the specified compound to be used in chemosensor applications due to its structural complexity and potential for selective binding (Roy, 2021).

MAP Kinase Inhibitors

Compounds with a tri- and tetra-substituted imidazole scaffold are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. The design and synthesis of such compounds, including their activity studies, highlight the therapeutic potential of the specified compound in drug discovery, particularly in inflammation and kinase inhibition (Scior et al., 2011).

Advanced Synthesis Techniques

Research into practical synthesis methods for fluorinated compounds, such as 2-fluoro-4-bromobiphenyl, demonstrates the ongoing advancements in synthesizing fluorinated organic molecules. These methods focus on improving yield, reducing the environmental impact, and exploring novel reagents and catalysts, which could be relevant for synthesizing and manipulating the specified chemical for various scientific applications (Qiu et al., 2009).

Triazole Derivatives

The development and patent review of novel triazole derivatives, including their therapeutic applications, underscores the broad range of biological activities these compounds can exhibit. This suggests the potential biomedical research applications of the specified compound, leveraging the structural versatility of triazoles (Ferreira et al., 2013).

Antibacterial Activity

The exploration of 1,2,3-triazole and 1,2,4-triazole-containing hybrids against bacterial pathogens, particularly Staphylococcus aureus, highlights the potential of the specified compound in developing new antibacterial agents. The dual or multiple mechanisms of action due to the hybrid structures present an exciting area for antimicrobial research (Li & Zhang, 2021).

Mechanism of Action

The mechanism of action of this compound was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Properties

IUPAC Name

(4-fluorophenyl)-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F4N5O/c1-8-6-12(15(17,18)19)21-14(20-8)24-7-11(22-23-24)13(25)9-2-4-10(16)5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOKXQIQSZRDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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